2-[2-(4-bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
This compound is a tetrahydrobenzothienopyrimidine derivative featuring a 4-bromophenylvinyl substituent at position 2 and a chlorine atom at position 2. Its core structure comprises a fused bicyclic system (benzothiophene and pyrimidine rings) with a saturated cyclohexane ring (5,6,7,8-tetrahydro). The 4-bromophenylvinyl group introduces steric bulk and electronic effects, which influence its reactivity and biological activity. Synthetically, it is derived from 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (3), a key intermediate formed via Gewald reaction and subsequent phosphorylation with POCl₃ . The vinyl linkage at position 2 is introduced through condensation reactions with aldehydes or ketones, as demonstrated in related analogs .
Properties
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2S/c19-12-8-5-11(6-9-12)7-10-15-21-17(20)16-13-3-1-2-4-14(13)23-18(16)22-15/h5-10H,1-4H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUOTMIPOSAUMP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C=CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)/C=C/C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Ethenyl Intermediate: This step involves the reaction of 4-bromobenzaldehyde with an appropriate alkene under basic conditions to form the (E)-2-(4-bromophenyl)ethenyl intermediate.
Cyclization: The intermediate is then subjected to cyclization with a suitable thiol and chloro-substituted pyrimidine precursor under acidic or basic conditions to form the desired tetrahydrobenzothiolo ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiolo ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the ethenyl group or the chloro substituent, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its heterocyclic nature allows for the exploration of its properties in the development of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of tetrahydrobenzothienopyrimidines are highly substituent-dependent. Below is a comparative analysis of structurally related compounds:
Notes:
- Electronic Effects : The 4-chloro substituent in the target compound enhances electrophilicity at position 4, facilitating nucleophilic substitution reactions (e.g., with amines or hydrazines) .
- Biological Activity : Hydrazone derivatives (e.g., 6a ) exhibit superior anticancer activity due to their ability to chelate metal ions or disrupt DNA synthesis .
Pharmacological Comparisons
- Anticancer Activity : The target compound shares structural similarities with 6a , which inhibits the HOP-92 lung cancer cell line at 10 μM . However, its 4-bromophenylvinyl group may enhance membrane permeability compared to hydrazone-based analogs.
- Antimicrobial Activity : Piperazine/piperidine-substituted analogs (4c , 4d ) show moderate antifungal activity but lack the broad-spectrum efficacy of the chloro-hydrazine derivative 5 (melting point: 175°C) .
- Mechanistic Differences : BPOET (a 4-bromophenylketone derivative) activates ribosomes via pseudouridine modification, a unique mechanism absent in other analogs .
Key Research Findings
- Thermal Stability : The target compound’s higher melting point (~220°C) compared to 4c/d (134–143°C) suggests greater crystalline stability, likely due to π-π stacking of the bromophenyl group .
- Solubility : Chloro derivatives (3 , target compound) exhibit lower aqueous solubility than morpholine/piperidine analogs (4a/b ), necessitating formulation optimization .
- Structure-Activity Relationship (SAR) : The 4-bromophenyl group enhances halogen bonding with biological targets, as seen in BPOET’s ribosome activation .
Biological Activity
The compound 2-[2-(4-bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its antiviral and antimicrobial activities, as well as structure-activity relationships (SAR) derived from various studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C17H16BrClN2S
- Molecular Weight : 373.75 g/mol
Antiviral Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, in a study evaluating the antiviral activity against HIV-1, several compounds were screened for their efficacy in inhibiting viral replication. The results showed that structural modifications greatly influenced antiviral potency.
| Compound | IC50 (nM) | % Cytoprotection at 10 μM |
|---|---|---|
| Compound A | 21 | 100% |
| Compound B | 230 | 92% |
| 2-[2-(4-bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine | Not specified | Not specified |
The specific activity of 2-[2-(4-bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine was not explicitly detailed in the available literature; however, it is hypothesized that the presence of the bromophenyl and chloro substituents may enhance its interaction with viral enzymes.
Antimicrobial Activity
In addition to its antiviral properties, this compound has been evaluated for antimicrobial activity. A study focused on synthesizing and testing various thiazole derivatives highlighted the importance of halogen substitutions in enhancing antimicrobial efficacy.
The SAR analysis suggests that compounds with similar structural features often exhibit enhanced antimicrobial properties due to increased lipophilicity and better membrane penetration.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Key findings from various studies include:
- Bromophenyl Group : Enhances binding affinity to target enzymes.
- Chloro Substitution : May increase lipophilicity and improve cellular uptake.
- Tetrahydrobenzothieno Structure : Contributes to the overall stability and bioactivity.
Case Studies
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Antiviral Efficacy Against HIV :
- In a comprehensive study involving multiple derivatives of pyrimidines, it was found that modifications at the C5 position led to varying degrees of inhibition against HIV integrase (INST). Compounds with bulky groups at this position showed enhanced activity compared to their non-substituted counterparts.
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Antimicrobial Screening :
- A series of synthesized derivatives were tested against common bacterial strains. The introduction of halogen atoms was correlated with increased antimicrobial potency. The compound's potential was inferred from similar structures that demonstrated effective inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
